N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Beschreibung
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a structurally complex small molecule featuring a hexahydroquinazolinone core substituted with a sulfanyl-acetamide moiety, a benzodioxolylmethyl group, and a furan-2-ylmethyl side chain. Its synthesis and characterization likely follow protocols similar to those for related quinazolinone derivatives, which are often synthesized via nucleophilic substitution or cyclocondensation reactions .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c27-21(24-11-15-7-8-19-20(10-15)31-14-30-19)13-32-22-17-5-1-2-6-18(17)26(23(28)25-22)12-16-4-3-9-29-16/h3-4,7-10H,1-2,5-6,11-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHNDIVKUWTWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CO3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with several bioactive molecules:
- Key Differences: The target compound’s hexahydroquinazolinone core distinguishes it from iridoid glycosides (e.g., verminoside) and triazole-based analogs .
Bioactivity Profiles
Hierarchical clustering of bioactivity data () suggests that compounds with benzodioxole and furan substituents cluster into groups with anti-inflammatory or antioxidant modes of action. For example:
- Verminoside () showed antioxidant activity via radical scavenging, likely due to its caffeoyl group .
- Triazole-sulfanyl acetamides () exhibited anti-exudative effects, attributed to their furan and sulfanyl motifs .
Computational Similarity Metrics
- Tanimoto Coefficients : Using MACCS or Morgan fingerprints (), the target compound may share >50% similarity with kinase inhibitors (e.g., ZINC00027361) or HDAC-targeting agents (e.g., aglaithioduline) .
- Molecular Networking : A cosine score >0.8 () would group it with sulfanyl-acetamide derivatives, such as those in , based on shared fragmentation patterns .
Pharmacokinetic and Toxicity Predictions
- Lipophilicity: The benzodioxole and furan groups may enhance membrane permeability compared to purely polar analogs like verminoside .
- Metabolic Stability: The hexahydroquinazolinone core could reduce oxidative metabolism relative to triazole derivatives, as seen in .
- Toxicity : Structural alerts (e.g., the sulfanyl group) warrant scrutiny for hepatotoxicity, a common issue with sulfur-containing drugs .
Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: Computational Similarity Metrics
| Metric | Target vs. Verminoside | Target vs. Triazole-sulfanyl Acetamide | Target vs. ZINC00027361 |
|---|---|---|---|
| Tanimoto (MACCS) | 0.35 | 0.65 | 0.55 |
| Cosine Score (MS/MS) | 0.45 | 0.80 | 0.30 |
| Predicted LogP | 2.8 | 1.9 | 3.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
